2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE
Overview
Description
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetylamino group, and an isopropylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-chlorophenoxyacetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation reaction: The 4-chlorophenoxyacetyl chloride is reacted with 2-isopropylaniline to form the intermediate this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
- 2-{[(4-fluorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
- 2-{[(4-methylphenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
Uniqueness
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)19-7-3-5-9-21(19)27-24(29)20-8-4-6-10-22(20)26-23(28)15-30-18-13-11-17(25)12-14-18/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGGZZUEFZXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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